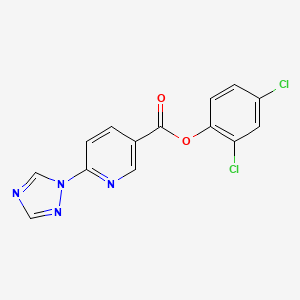
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Übersicht
Beschreibung
1-(5-Amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone (also known as Isoxazole-3-carboxamide) is a heterocyclic compound that is used in a variety of scientific applications. It is a versatile compound that is used in a variety of different synthesis methods, has a wide range of scientific research applications, and can have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- The compound has been studied for its potential in creating derivatives with antibacterial properties. For example, derivatives of 4-amino-5-mercapto-3-(5-methylisoxazol-3-yl)-1,2,4-triazole have demonstrated significant antibacterial activities, suggesting similar potential for 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone in this field (Hui et al., 2010).
Antileishmanial Activity
- Compounds related to 1,2,4-triazole derivatives have been theoretically studied and tested for their antileishmanial activities. These studies provide insights into the potential use of 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone in treating leishmaniasis (Süleymanoğlu et al., 2017).
Synthesis of Azolo[a]pyrimidines
- Research has shown that 1,2,4-triazole derivatives can be used in the synthesis of various azolo[a]pyrimidines, indicating the potential of 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone in synthesizing these compounds (Bajwa & Sykes, 1979).
Antimicrobial Activities
- Studies have shown that 1,2,4-triazole derivatives can be synthesized with significant antimicrobial properties. This implies a potential application of the compound for developing new antimicrobial agents (Bektaş et al., 2007).
Pharmaceutical Applications
- Various pharmaceutical applications of 1,2,4-triazole derivatives have been explored, including antimicrobial and antitubercular activities. These findings open up potential avenues for the use of 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone in pharmaceutical research (Dave et al., 2007).
Antifungal Activity
- The synthesis and testing of 1,2,4-triazole derivatives for antifungal activities suggest potential applications of the compound in developing antifungal agents (Yu et al., 2013).
Eigenschaften
IUPAC Name |
1-(5-amino-1,2-oxazol-4-yl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-9(2,14-5-11-4-12-14)7(15)6-3-13-16-8(6)10/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNOUQHRSROFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=C(ON=C1)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(E)-N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B3036781.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036782.png)
![1-[3-Chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036783.png)

![4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3036787.png)

![4-(3-chloro-1-benzothiophen-2-yl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B3036790.png)
![2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B3036793.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)
![4-(Benzylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3036796.png)
![(Z)-3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B3036797.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[imino(3-pyridinyl)methyl]propanohydrazide](/img/structure/B3036800.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,3,4-oxadiazole](/img/structure/B3036802.png)